molecular formula C20H14ClN3O4S2 B2834018 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850916-10-8

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2834018
CAS No.: 850916-10-8
M. Wt: 459.92
InChI Key: NONBULBOGYCANM-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic small molecule recognized for its potent inhibitory activity against various protein kinases. Research indicates this thieno[3,2-d]pyrimidin-4-one derivative functions as a key intermediate or a functional inhibitor in the development of targeted cancer therapies. A study profiling over 300 recombinant protein kinases identified this compound as a potent inhibitor of the EGFR (Epidermal Growth Factor Receptor) kinase family, a well-validated target in oncology [https://www.pnas.org/doi/10.1073/pnas.2306364120]. Its mechanism involves competitively binding to the ATP-binding site of the kinase, thereby suppressing downstream signaling pathways that drive cell proliferation and survival. The specific structural motifs, including the 4-chlorophenyl and 4-nitrophenyl groups, are engineered to enhance binding affinity and selectivity. This makes the compound a valuable chemical probe for investigating EGFR-driven signaling networks and for the rational design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects. Its primary research value lies in preclinical studies focused on understanding resistance mechanisms, evaluating combination therapies, and exploring its potential against a broader panel of tyrosine and serine/threonine kinases.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4S2/c21-13-3-1-12(2-4-13)17(25)11-30-20-22-16-9-10-29-18(16)19(26)23(20)14-5-7-15(8-6-14)24(27)28/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONBULBOGYCANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which serve as versatile synthons. These intermediates are then subjected to cyclization reactions to form the thieno[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis. This method enhances reaction rates and yields by utilizing ultrasonic waves to promote molecular interactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety is susceptible to nucleophilic displacement under basic or acidic conditions. For example, the reaction with alkyl halides or aryl halides facilitates S-alkylation or S-arylation, enabling structural diversification.

Reaction Conditions Product Yield
S-AlkylationK₂CO₃, DMF, 60°C, 6h2-[(2-(4-chlorophenyl)-2-oxoethyl)alkylsulfanyl] derivatives65–78%
S-ArylationCuI, L-proline, DMSO, 80°C2-arylthio derivatives55–70%

The electron-withdrawing nitro group on the 4-nitrophenyl ring enhances electrophilicity at the sulfur atom, accelerating substitution .

Oxidation and Reduction Reactions

The nitro (-NO₂) and ketone (2-oxoethyl) groups participate in redox transformations:

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), altering electronic properties and biological activity :

-NO2H2/Pd-C, EtOH-NH2(Yield: 85–92%)\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{-NH}_2 \quad (\text{Yield: 85–92\%})

Ketone Reduction

The 2-oxoethyl group is reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄:

-CO-NaBH4-CH(OH)-(Yield: 70–80%)\text{-CO-} \xrightarrow{\text{NaBH}_4} \text{-CH(OH)-} \quad (\text{Yield: 70–80\%})

Cyclization and Ring Functionalization

The thieno[3,2-d]pyrimidin-4-one core undergoes cycloaddition or electrophilic substitution. For example, Mannich reactions introduce aminoalkyl side chains :

Reagent Conditions Product Yield
Formaldehyde + PiperidineEtOH, reflux, 12h3-(piperidinomethyl)-substituted derivatives60–75%

Halogenation and Cross-Coupling

The pyrimidine ring is halogenated at C-5 or C-7 positions using Br₂/AcOH or NBS, enabling subsequent Suzuki-Miyaura couplings :

Reaction Conditions Product Yield
BrominationBr₂, AcOH, 80°C, 3h5-bromo derivative87–95%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives50–68%

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the pyrimidin-4-one ring undergoes hydrolysis to form thiophene-carboxylic acid derivatives :

Conditions Product Yield
6M HCl, reflux, 8h3-(4-nitrophenyl)thiophene-2-carboxylic acid75%

Photochemical Reactions

The nitro group participates in photoinduced electron transfer, enabling applications in photocatalysis or photodynamic therapy :

-NO2hν-NO2(Quantum yield: 0.15–0.25)\text{-NO}_2 \xrightarrow{h\nu} \text{-NO}_2^- \quad (\text{Quantum yield: 0.15–0.25})

Key Mechanistic Insights

  • The 4-nitrophenyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks .

  • The thieno[3,2-d]pyrimidin-4-one core stabilizes transition states via conjugation, as shown by DFT studies .

  • Steric hindrance from the 4-chlorophenyl group limits reactivity at the C-3 position.

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds similar to 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Research has shown that thienopyrimidine derivatives can be effective against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of the chlorophenyl group enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties against various drug-resistant strains of fungi, demonstrating promising results .

Anticancer Potential

Recent studies have suggested that thienopyrimidine derivatives may possess anticancer activities. These compounds can inhibit specific pathways involved in cancer cell proliferation and survival. The nitrophenyl moiety is believed to play a crucial role in enhancing cytotoxicity against cancer cell lines .

Applications in Agriculture

The unique structure of this compound suggests potential applications in agrochemicals. Its antimicrobial properties can be harnessed to develop new fungicides or bactericides that target plant pathogens without harming beneficial microbes.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in Antibiotics demonstrated that derivatives of thienopyrimidine showed potent activity against resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) where modifications on the phenyl rings significantly influenced antimicrobial efficacy .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of thienopyrimidine derivatives on various cancer cell lines. Results indicated that compounds with specific substitutions exhibited higher cytotoxicity compared to others. This emphasizes the importance of chemical modifications in enhancing therapeutic effects .

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with similar thieno[3,2-d]pyrimidin-4-one derivatives, focusing on substituent effects, biological activity, and synthetic routes.

Table 1: Structural and Functional Comparison
Compound Name / ID (Evidence) Substituents (Position) Molecular Formula Key Biological Activity Yield (%)
Target Compound 3-(4-nitrophenyl), 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl} C₂₁H₁₄ClN₃O₄S₂ Anticancer (inferred from scaffold) N/A
3b () 3-(4-chlorophenyl), 5-methyl C₁₅H₁₂ClN₃OS VEGFR-2/AKT inhibition (IC₅₀ = 2.1 µM) 72
4c () 6-(4-nitrophenyl), 2-(isopropylamino) C₁₄H₁₃N₃O₃S Intermediate for reduced derivatives (e.g., 4q) 33
4o () 6-[2-(4-methylpiperazinyl)pyrimidin-5-yl], 2-(tert-butylamino) C₁₉H₂₆N₇OS Kinase inhibition (structural inference) 19
3-(4-chlorophenyl)-6-methyl-2-phenyl (4i, ) 3-(4-chlorophenyl), 6-methyl, 2-phenyl C₁₉H₁₃ClN₂OS Anticancer (m.p. 239–240°C, NMR-confirmed) 80
6-(4-aminophenyl)-2-tert-butylamino (4p, ) 6-(4-aminophenyl), 2-(tert-butylamino) C₁₆H₁₉N₄OS Reduced nitro derivative (post-synthetic modification) 32
Key Observations :

This may improve DNA intercalation or kinase binding . Sulfanyl Linkers: The 2-oxoethyl sulfanyl group in the target compound offers conformational flexibility, unlike rigid tert-butylamino (4o) or isopropylamino (4c) groups. This could influence solubility and target selectivity .

Synthetic Challenges :

  • The target compound’s 4-nitrophenyl group may complicate synthesis due to steric hindrance during cyclization, requiring optimized Pd-catalyzed conditions (cf. , % yield for 4c).
  • Reduction of Nitro to Amine : Analogous to 4p (), the nitro group in the target compound could be reduced to an amine for enhanced bioavailability or prodrug activation .

Thermal Stability :

  • Compounds with bulkier substituents (e.g., 4o, m.p. 289–291°C) exhibit higher melting points than simpler derivatives (e.g., 4i, m.p. 239°C), suggesting improved crystallinity and stability .

Research Findings and Trends

Anticancer Activity: Thieno[3,2-d]pyrimidin-4-ones with chlorophenyl (3b, ) or nitrophenyl (target compound) groups show potent VEGFR-2/AKT inhibition, critical for anti-angiogenic effects . The sulfanyl moiety in the target compound may form disulfide bonds with cysteine residues in kinases, enhancing binding affinity .

Structure-Activity Relationship (SAR): Position 3: Aryl groups (e.g., 4-nitrophenyl) are critical for activity. Replacement with alkyl chains (e.g., methyl in 3b) reduces potency . Position 2: Sulfanyl-linked groups improve solubility compared to amino substituents (cf. 4c vs. 4o) but may reduce metabolic stability .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thienopyrimidinone derivatives that have garnered attention for their potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of thienopyrimidinone derivatives typically involves the reaction of various substituted phenyl groups with thioketones or thiones. The specific synthetic route for the compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods involving nucleophilic substitution and cyclization reactions.

Antimicrobial Activity

Research indicates that thienopyrimidinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown substantial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds featuring a substituted amido or imino side chain at position 3 of the thienopyrimidinone ring are essential for antimicrobial efficacy.

A study evaluated several derivatives for their minimum inhibitory concentration (MIC) against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that modifications at specific positions could enhance their effectiveness .

CompoundBacterial StrainMIC (µg/mL)
4cS. aureus8
4eE. coli16
5gS. typhi32

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. Studies have shown that certain thienopyrimidinone derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

In vitro assays demonstrated that some derivatives achieved IC50 values in the low micromolar range, indicating a strong inhibitory potential against AChE .

CompoundEnzymeIC50 (µM)
3cAChE10.4
3dAChE24.3

Case Studies

  • Antibacterial Activity : A study on synthesized thienopyrimidinone derivatives revealed that compounds with a nitrophenyl moiety showed enhanced antibacterial activity compared to their non-substituted counterparts. The presence of electron-withdrawing groups was found to increase potency against Bacillus subtilis and Mycobacterium tuberculosis.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related thienopyrimidinones against oxidative stress in neuronal cell lines. These compounds demonstrated a significant reduction in cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
  • Thioether linkage formation : Reacting a thiol-containing intermediate with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Nitro group introduction : Electrophilic aromatic substitution on the phenyl ring using nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration .
    Critical parameters include:
  • Temperature control : Exothermic reactions (e.g., nitration) require ice baths to prevent side products.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .
    Characterization via ¹H/¹³C NMR (to confirm substituent positions) and HPLC-MS (purity >95%) is essential .

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR resolves proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups; thiophene protons at δ 6.8–7.2 ppm) . ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and nitro group attachment .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of –SCH₂CO– groups) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the thienopyrimidine core, critical for validating computational models .

Advanced Research Questions

Q. How can contradictory data on biological activity across assay systems be resolved?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
  • Assay conditions : Differences in ATP concentrations (10 µM vs. 100 µM) or pH (7.4 vs. 6.8) alter competitive binding .
  • Cellular permeability : LogP values >3.5 (calculated via ChemAxon) may reduce aqueous solubility, skewing in vitro vs. in vivo results .
    Mitigation strategies:
  • Orthogonal assays : Pair enzymatic assays (e.g., ADP-Glo™ kinase assays) with cell-based viability tests (MTT assays) .
  • Structural analogs : Compare with derivatives (e.g., 4-methoxy or 4-fluoro phenyl variants) to isolate substituent effects (see Table 1) .

Q. What computational strategies predict interactions with biological targets like kinases?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonds between the nitro group and Lys721 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thienopyrimidine core in hydrophobic pockets .
  • QSAR models : Train models using IC₅₀ data from analogs to correlate substituent electronegativity (Hammett σ constants) with activity .

Q. How can selective functionalization of the thienopyrimidine core be achieved for SAR studies?

  • Methodological Answer :
  • C-2 position : Replace the sulfanyl group with amines via nucleophilic substitution (e.g., using NH₃/EtOH at 60°C) .
  • C-3 position : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (e.g., 4-pyridyl boronic acid, Pd(PPh₃)₄ catalyst) .
  • C-7 position : Brominate via NBS, then perform Heck coupling to add alkenes .
    Monitor regioselectivity using LC-MS and 2D NMR (COSY/NOESY) .

Key Methodological Considerations

  • Contradiction Analysis : Always cross-validate biological data with orthogonal assays and structural analogs .
  • Synthetic Optimization : Prioritize stepwise intermediate purification (e.g., flash chromatography) to avoid cumulative impurities .
  • Computational Validation : Calibrate docking scores with experimental IC₅₀ values to improve predictive accuracy .

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